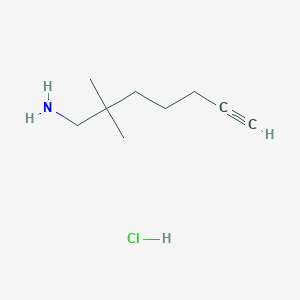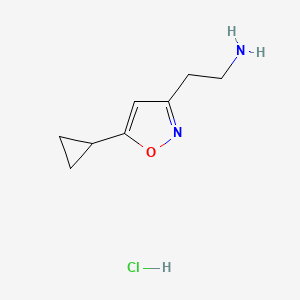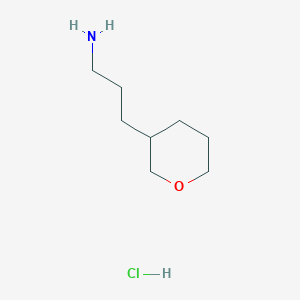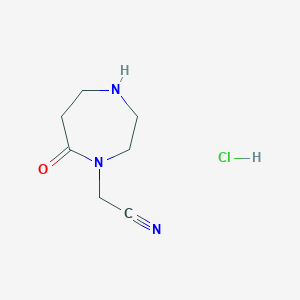
2,2-Dimethylhept-6-yn-1-amine hydrochloride
Übersicht
Beschreibung
2,2-Dimethylhept-6-yn-1-amine hydrochloride (DMH-HCl) is an organic compound belonging to the class of heterocyclic amines, which is widely used as a building block in organic synthesis. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. DMH-HCl is also used in the preparation of several biologically active compounds and is a key component in the synthesis of several important drugs. This article will discuss the synthesis method of DMH-HCl, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
2,2-Dimethylhept-6-yn-1-amine hydrochloride: is an allylamine derivative used in the treatment of fungal infections. It inhibits ergosterol synthesis by blocking squalene epoxidase, an enzyme crucial for fungal cell wall synthesis . This compound is particularly effective against dermatophytoses, pityriasis versicolor, and cutaneous candidiasis. Its application extends to treating superficial fungal infections like seborrheic dermatitis, tinea capitis, and onychomycosis, especially valued for its short-duration therapy .
Bacterial Cell Wall Synthesis Inhibition
Apart from its antifungal properties, this compound also exhibits activity against bacterial cell walls. By inhibiting the growth of bacterial cell walls, it leads to cell death, as the contents of the cell become unprotected . This property is significant for developing treatments against bacterial infections that exhibit resistance to traditional antibiotics.
Analytical Chemistry
In the field of analytical chemistry, 2,2-Dimethylhept-6-yn-1-amine hydrochloride is used for qualitative and quantitative estimation to ensure the safety and efficacy of drugs in different matrices. It is involved in methods using liquid chromatography techniques, titration, and absorption spectrophotometry in the ultraviolet and infrared regions . The compound’s characteristics make it a valuable reference substance for method development and optimization.
Dermatological Therapeutics
This compound is applied topically for various dermatological conditions. It is used in the treatment of jock itch (tinea cruris), athlete’s foot (tinea pedis), and ringworm. Its efficacy in these conditions is due to its ability to penetrate the skin and reach the site of infection, providing effective treatment with minimal systemic absorption .
Pharmaceutical Quality Assurance
In pharmaceutical quality assurance, 2,2-Dimethylhept-6-yn-1-amine hydrochloride plays a role in the estimation of drug purity and identification of impurities. It is essential for maintaining the integrity of pharmaceutical products and ensuring that they meet the required standards for safety and effectiveness .
Eigenschaften
IUPAC Name |
2,2-dimethylhept-6-yn-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c1-4-5-6-7-9(2,3)8-10;/h1H,5-8,10H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEDUYVDNFSNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC#C)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylhept-6-yn-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[(Oxan-4-yl)methylidene]azetidine hydrochloride](/img/structure/B1485182.png)
![1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485183.png)
![3-[(Oxolan-2-yl)methyl]piperidine hydrochloride](/img/structure/B1485184.png)
amine](/img/structure/B1485187.png)
amine](/img/structure/B1485188.png)
![7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1485192.png)
![4-(4-Morpholinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485194.png)
![3-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485196.png)

